molecular formula C20H19F3N6O3 B2480934 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide CAS No. 1286699-48-6

2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide

Cat. No.: B2480934
CAS No.: 1286699-48-6
M. Wt: 448.406
InChI Key: PPJRJBREUBPSTN-UHFFFAOYSA-N
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Description

2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide is a synthetic organic compound characterized by its complex polycyclic structure and unique functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Pyrimido[4,5-d]pyrimidine Core: This is often achieved by cyclization of appropriate intermediates under controlled conditions, typically involving acidic or basic catalysts.

  • Attachment of the Morpholino Group: The morpholino moiety is introduced through nucleophilic substitution reactions.

  • Incorporation of the Acetamide Group: This is generally accomplished by acylation reactions using acetic anhydride or acetyl chloride.

  • Introduction of the Trifluoromethylbenzyl Group: This final step involves a nucleophilic aromatic substitution or a coupling reaction to attach the benzyl group bearing the trifluoromethyl substituent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized conditions to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide undergoes a variety of chemical reactions, including:

  • Oxidation: Typically using agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Utilizing reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions often employing halogens or other leaving groups.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogens (chlorine, bromine), sulfonyl chlorides.

Major Products Formed

The primary products formed from these reactions depend on the specific reagents and conditions used, resulting in derivatives with modified functional groups or altered core structures.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules and as a building block in the development of novel materials.

Biology

In biological research, it serves as a tool for studying enzyme interactions and cellular pathways due to its ability to interact with specific biomolecules.

Medicine

Pharmacologically, this compound is explored for its potential therapeutic applications, particularly in developing drugs targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.

Industry

Industrial applications include its use in developing specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors, influencing their activity. This interaction often involves the compound's ability to form hydrogen bonds and hydrophobic interactions with target molecules, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide

  • N-(3-(trifluoromethyl)benzyl)-2-(4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide

  • 2-(7-piperidino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide

Uniqueness

What sets 2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)benzyl)acetamide apart is its unique combination of a morpholino group, a trifluoromethylbenzyl moiety, and a polycyclic core, which collectively confer distinctive chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O3/c21-20(22,23)14-3-1-2-13(8-14)9-24-16(30)11-29-12-26-17-15(18(29)31)10-25-19(27-17)28-4-6-32-7-5-28/h1-3,8,10,12H,4-7,9,11H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJRJBREUBPSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)N=CN(C3=O)CC(=O)NCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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